![molecular formula C16H12BrN3O2S B2895914 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 380569-75-5](/img/structure/B2895914.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their various medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a bromophenyl group, and a methoxybenzamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which is a common functional group in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase its molecular weight .Applications De Recherche Scientifique
1. Photodynamic Therapy Application
The compound's derivatives have been utilized in photodynamic therapy for cancer treatment. Their properties as photosensitizers, characterized by high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are vital for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
2. Antimicrobial and Antifungal Screening
Derivatives of this compound have shown significant antimicrobial and antifungal activities. This is particularly relevant in the treatment of microbial diseases, offering therapeutic interventions against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
3. Anticonvulsant Application
The development of quality control methods for promising anticonvulsants derived from 1,3,4-thiadiazole, including similar compounds, has been a focus. These substances have shown high anticonvulsive activity, suggesting their potential in treating seizure disorders (Sych et al., 2018).
4. Anticancer Activity
Several derivatives have demonstrated inhibitory effects on a wide range of cancer cell lines, indicating their potential as anticancer agents. This includes the inhibition of leukemia, lung cancer, and renal cancer cell lines (Bhole & Bhusari, 2011).
5. DNA Protective Ability and Cytotoxicity
Some derivatives possess high DNA protective ability against oxidative agents and exhibit cytotoxicity on cancer cell lines, making them candidates for chemotherapy drug development (Gür et al., 2020).
6. Microwave-assisted Synthesis
Advancements in microwave-assisted synthesis methods for preparing 1,3,4-thiadiazole aroylureas, including N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylcarbamoyl]-2,6-difluorobenzamide, highlight efficient and rapid production techniques (Han et al., 2009).
7. Antimycobacterial Agents
Some Schiff base derivatives of 1,3,4-thiadiazole have been evaluated as antimycobacterial agents, indicating their potential in treating mycobacterial infections (Dilmaghani et al., 2012).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to exhibit significant therapeutic potential . They are known to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Mode of Action
The compound interacts with its targets by binding to the active sites, leading to the disruption of DNA replication processes . This interaction results in the inhibition of cell replication, which is a crucial step in the growth and proliferation of both bacterial and cancer cells .
Biochemical Pathways
The compound’s action primarily affects the DNA replication pathway. By disrupting this pathway, the compound prevents the normal functioning of the cells, leading to their eventual death . The downstream effects include the inhibition of cell growth and proliferation, which is particularly beneficial in the treatment of conditions characterized by abnormal cell growth, such as cancer .
Pharmacokinetics
Macitentan is metabolized to a major and pharmacologically active metabolite, ACT-132577
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and proliferation. This is achieved through the disruption of DNA replication processes, which are essential for cell growth and division . The compound’s action can therefore lead to the death of bacterial and cancer cells, making it a potential candidate for the development of new antibacterial and anticancer drugs .
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCNLBNHIYVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.